molecular formula C23H21N3O3 B11441315 4-({[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]methyl}amino)benzoic acid

4-({[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]methyl}amino)benzoic acid

Cat. No.: B11441315
M. Wt: 387.4 g/mol
InChI Key: MQKVRVAKULRPGP-UHFFFAOYSA-N
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Description

4-({[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}AMINO)BENZOIC ACID is a complex organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

The synthesis of 4-({[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}AMINO)BENZOIC ACID typically involves multiple steps, including the formation of the benzimidazole core and subsequent functionalization. The synthetic route may involve the following steps:

    Formation of Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of Phenoxyethyl Group: This step involves the alkylation of the benzimidazole core with 2-phenoxyethyl halide in the presence of a base.

    Attachment of Benzoic Acid Moiety: The final step involves the coupling of the intermediate with 4-aminobenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance scalability.

Chemical Reactions Analysis

4-({[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}AMINO)BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxyethyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential as a biological probe to study enzyme activities and protein interactions.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-({[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}AMINO)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

4-({[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}AMINO)BENZOIC ACID can be compared with other benzimidazole derivatives, such as:

    Benzimidazole: The parent compound, which serves as the core structure for many derivatives.

    Mebendazole: An antiparasitic drug used to treat parasitic worm infections.

    Albendazole: Another antiparasitic drug with a broader spectrum of activity.

    Thiabendazole: Used as an antifungal and antiparasitic agent.

Properties

Molecular Formula

C23H21N3O3

Molecular Weight

387.4 g/mol

IUPAC Name

4-[[1-(2-phenoxyethyl)benzimidazol-2-yl]methylamino]benzoic acid

InChI

InChI=1S/C23H21N3O3/c27-23(28)17-10-12-18(13-11-17)24-16-22-25-20-8-4-5-9-21(20)26(22)14-15-29-19-6-2-1-3-7-19/h1-13,24H,14-16H2,(H,27,28)

InChI Key

MQKVRVAKULRPGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CNC4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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